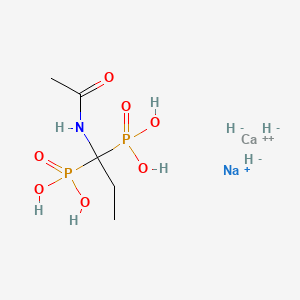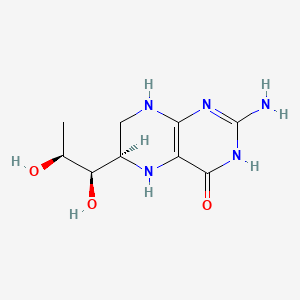
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride, also known as [1-(acetylamino)propylidene]bisphosphonic acid calcium sodium salt, is a compound with the molecular formula C5H16CaNNaO7P2. It is a white to off-white solid that is soluble in DMSO. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride involves several steps. One common method includes the reaction of (1-acetamido-1-phosphonopropyl)phosphonic acid with calcium and sodium salts under controlled conditions. The reaction typically requires a solvent such as DMSO and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .
化学反应分析
Types of Reactions
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce different phosphonate compounds. Substitution reactions can result in a variety of substituted phosphonic acid derivatives .
科学研究应用
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent for metal ions.
Biology: The compound is studied for its potential biological activities, including its role as a chelating agent and its interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to calcium and phosphate metabolism.
作用机制
The mechanism of action of calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride involves its ability to chelate metal ions, particularly calcium and sodium. This chelation process affects various biochemical pathways and molecular targets, leading to its observed effects. The compound’s interactions with metal ions can influence enzyme activities, cellular signaling, and other physiological processes .
相似化合物的比较
Similar Compounds
Similar compounds to calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride include other bisphosphonates and phosphonic acid derivatives, such as:
Alendronate: A bisphosphonate used to treat osteoporosis.
Etidronate: Another bisphosphonate with similar applications.
Fosfomycin: A phosphonic acid derivative with antibiotic properties
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of calcium and sodium ions, which enhances its chelating properties and broadens its range of applications. Its unique structure allows it to interact with a variety of metal ions and biological molecules, making it a versatile compound in both research and industrial settings .
属性
分子式 |
C5H16CaNNaO7P2 |
|---|---|
分子量 |
327.20 g/mol |
IUPAC 名称 |
calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride |
InChI |
InChI=1S/C5H13NO7P2.Ca.Na.3H/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;;;;;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);;;;;/q;+2;+1;3*-1 |
InChI 键 |
TXAOGCBDAKUQSB-UHFFFAOYSA-N |
规范 SMILES |
[H-].[H-].[H-].CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)O.[Na+].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)

![[(1S,2R,3R,4S,5R,6S,8R,9R,13S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752315.png)
![(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B10752318.png)




![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)
![[(2R,3R,4R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752338.png)
![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)
![5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B10752350.png)

